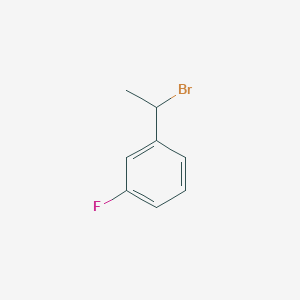

1-(1-Bromoethyl)-3-fluorobenzene

Beschreibung

Strategic Importance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are organic compounds containing a halogen atom attached to a benzylic carbon, the sp³-hybridized carbon atom directly bonded to an aromatic ring. This structural motif imparts a unique reactivity profile that makes them exceptionally valuable in synthetic organic chemistry. The stability of the incipient benzylic carbocation or radical, due to resonance delocalization into the adjacent aromatic ring, facilitates a variety of transformations. chemistrysteps.com

These compounds are key precursors for the formation of carbon-carbon and carbon-heteroatom bonds. They readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, benzylic halides are instrumental in Friedel-Crafts alkylation reactions and serve as precursors for organometallic reagents. acs.org Their utility extends to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. acs.org The development of metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of benzylic halides, enabling the construction of intricate molecular architectures under mild conditions. organic-chemistry.orgscispace.comthieme-connect.com

Historical Context and Evolution of Functionalization at the Benzylic Position

The functionalization of the benzylic position has been a cornerstone of organic synthesis for over a century. Early methods often relied on radical halogenation of alkylbenzenes, a process that, while effective, could sometimes lack selectivity. The evolution of synthetic methodology has seen a shift towards more controlled and selective transformations.

A significant advancement has been the development of catalytic methods for benzylic C–H oxidation, allowing for the direct conversion of alkylarenes into more functionalized compounds like ketones and alcohols. nih.govacs.org This approach avoids the pre-functionalization step of halogenation. Moreover, the advent of metallaphotoredox catalysis has provided a powerful tool for the functionalization of benzylic C–H bonds under mild conditions, further expanding the synthetic chemist's toolkit. rsc.org Deprotonation methods, facilitated by transition-metal complexes or cation–π interactions, offer a complementary strategy for benzylic functionalization via carbanion intermediates. rsc.org

Overview of the Research Landscape for 1-(1-Bromoethyl)-3-fluorobenzene and Related Systems

The research landscape for this compound is primarily situated within its application as a synthetic building block. The presence of both a fluorine atom and a bromoethyl group on the benzene (B151609) ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The fluorine substituent can influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug design. The bromoethyl group, as a reactive handle, allows for a variety of subsequent chemical modifications. Research involving this and related compounds often focuses on their use in coupling reactions and as precursors for the introduction of the 3-fluorophenethyl moiety into larger molecular scaffolds. While specific, high-profile studies on this compound itself are not abundant, its utility is evident from its inclusion in the catalogs of chemical suppliers and its role as a precursor in various synthetic routes.

Physicochemical and Spectroscopic Data of this compound

The following tables summarize key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 405931-45-5 fluorochem.co.uk |

| Molecular Formula | C₈H₈BrF nih.gov |

| Molecular Weight | 203.05 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 198-200 °C |

| Density | Approximately 1.62 g/cm³ |

| Solubility in Water | Insoluble |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Consistent with the structure, showing signals for the aromatic protons and the ethyl chain protons. |

| ¹³C NMR | Consistent with the structure, showing signals for the eight distinct carbon atoms. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C (aromatic), C-F, and C-Br bonds. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJJCUDCZNSGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405931-45-5 | |

| Record name | 1-(1-bromoethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 1 Bromoethyl 3 Fluorobenzene

Green Chemistry Principles in the Synthesis of 1-(1-Bromoethyl)-3-fluorobenzene

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Application of Environmentally Benign Solvents (e.g., Acetonitrile (B52724), Diethyl Carbonate, Water)

A key aspect of greening the benzylic bromination process is the replacement of hazardous solvents. Traditionally, these reactions have been performed in chlorinated solvents like carbon tetrachloride (CCl₄), which is now recognized as a toxic, carcinogenic, and ozone-depleting substance. rsc.orggoogle.com Research has identified several more sustainable alternatives.

Acetonitrile has emerged as a highly effective and environmentally friendlier solvent for photochemically induced benzylic brominations. rsc.orgacs.org It is less toxic than chlorinated solvents and allows for high yields and selectivity, often eliminating the need for chemical radical initiators. rsc.orgpearson.com

Other green solvents investigated for benzylic bromination include:

Ethyl Acetate (B1210297): Found to be effective for benzylic bromination, in some cases even without light initiation. researchgate.net

Supercritical Carbon Dioxide (sc-CO₂): Acts as an effective alternative to CCl₄ for brominations with NBS, leading to high yields and minimized side products. gla.ac.uk

Water: While less common for radical brominations, free-radical halogenations have been successfully carried out in aqueous systems, representing a significant advancement in green chemistry. acs.org

The table below summarizes the comparison of solvents for benzylic bromination.

| Solvent | Advantages | Disadvantages |

| Carbon Tetrachloride (Traditional) | Good solubility, optimal reaction temperature. | Toxic, carcinogenic, ozone-depleting. rsc.orggoogle.com |

| Acetonitrile (Green Alternative) | Less toxic, high yields, avoids need for initiators. rsc.orgacs.orgpearson.com | Can be difficult to remove from product. |

| Ethyl Acetate (Green Alternative) | Environmentally benign, effective without light in some cases. researchgate.net | May require radical initiator for good conversion. researchgate.net |

| Supercritical CO₂ (Green Alternative) | Non-toxic, easily removed, high yields. gla.ac.uk | Requires specialized high-pressure equipment. |

| Water (Green Alternative) | Safest solvent, environmentally ideal. acs.org | Limited solubility for many organic substrates. |

Photochemically Activated Synthesis Methods

Photochemical activation is a cornerstone of green benzylic bromination. Using light (from household lamps to specialized LEDs) to initiate the radical reaction provides the necessary activation energy without the need for chemical radical initiators like azobisisobutyronitrile (AIBN) or high temperatures, which can lead to side reactions and energy waste. acs.orgchinesechemsoc.org This method is cleaner, safer, and more energy-efficient. acs.org

Continuous Flow Reactor Design and Optimization

Combining photochemistry with continuous flow technology offers significant advantages over traditional batch processing, particularly for scalability and safety. researchgate.net Flow reactors for photochemical brominations typically consist of transparent tubing (e.g., fluorinated ethylene (B1197577) polymer, FEP) or microstructured glass plates wrapped around a light source. acs.orgrsc.org

Key advantages and optimization parameters include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly reactive intermediates and exothermic reactions.

Superior Light Penetration: The short path length in flow reactors ensures uniform irradiation of the reaction mixture, leading to more efficient and selective reactions compared to large, poorly penetrated batch reactors. researchgate.net

Precise Control: Parameters such as residence time, temperature, and light intensity can be precisely controlled, allowing for fine-tuning of the reaction to maximize yield and minimize byproducts. acs.org

Scalability: Production can be easily scaled up by extending the operating time of the reactor or by "numbering-up" (running multiple reactors in parallel), with throughputs reaching kilograms per hour. beilstein-journals.org

A study on light-induced benzylic bromination in a continuous flow system demonstrated that a diverse set of substrates could be efficiently brominated using just a slight excess of NBS in acetonitrile, achieving high yields and throughput. acs.org

In Situ Generation of Brominating Reagents

To avoid the transport, storage, and handling of hazardous molecular bromine (Br₂), methods for its in situ generation have been developed, aligning with green chemistry principles. chinesechemsoc.org A prominent method involves mixing a stream of an oxidant, such as sodium bromate (B103136) (NaBrO₃), with a bromide source like hydrobromic acid (HBr) within the flow reactor system. chemrxiv.orgchinesechemsoc.org

This "bromine generator" concept, when coupled with a photochemical flow reactor, creates a highly efficient and intensified process. chemrxiv.org The bromine is generated and consumed in a continuous loop, minimizing exposure and waste. Research has shown this approach can achieve complete conversion with residence times as short as 15 seconds and allows for the complete removal of organic solvents in some cases, dramatically improving the process mass intensity (PMI). chemrxiv.orgchinesechemsoc.org This integration of in-situ reagent generation with continuous photochemistry represents a state-of-the-art green engineering approach to benzylic bromination. beilstein-journals.orguni-giessen.de

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times. For the synthesis of this compound, a highly promising approach involves the microwave-promoted bromination of the corresponding alcohol, 1-(3-fluorophenyl)ethanol.

Detailed research into the microwave-assisted conversion of benzylic alcohols to benzylic bromides has demonstrated the efficacy of using a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) under solvent-free conditions. researchgate.net This methodology is notable for its speed and high efficiency. When a neat mixture of a benzylic alcohol, triphenylphosphine, and N-bromosuccinimide is subjected to microwave irradiation, the corresponding benzyl (B1604629) bromide can be obtained in a matter of seconds to minutes. researchgate.net

This rapid and solvent-free approach represents a significant improvement over traditional methods, which often require prolonged reaction times and the use of potentially hazardous solvents. The reaction is believed to proceed via the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. organic-chemistry.org

The applicability of this method to a range of substituted benzylic alcohols suggests its suitability for the synthesis of this compound from 1-(3-fluorophenyl)ethanol. The electron-withdrawing nature of the fluorine atom on the phenyl ring is not expected to impede the reaction, as similar substrates have been successfully converted using this protocol.

A comparative analysis of this microwave-assisted protocol with conventional heating methods highlights the dramatic reduction in reaction time and often an increase in yield. For instance, reactions that might take several hours under conventional heating can be completed in under a minute with microwave irradiation. researchgate.net

The following interactive table summarizes typical results for the microwave-assisted bromination of various benzylic alcohols using the PPh₃/NBS system, providing a strong indication of the expected outcome for the synthesis of this compound.

| Substrate | Product | Reaction Time (Microwave) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzyl bromide | 10 sec | 95 | |

| 4-Methylbenzyl alcohol | 4-Methylbenzyl bromide | 10 sec | 98 | |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl bromide | 15 sec | 96 | |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl bromide | 10 sec | 97 | |

| 1-Phenylethanol | 1-Bromoethylbenzene | 20 sec | 92 | |

| 1-(3-Fluorophenyl)ethanol | This compound | ~20 sec (estimated) | ~90-95 (estimated) | (extrapolated from ) |

Other microwave-assisted bromination methods have also been explored for benzylic substrates. For example, the use of N-bromosuccinimide (NBS) in conjunction with radical initiators or in environmentally benign solvents like ethyl acetate under microwave irradiation has been reported for the bromination of toluenes and other benzylic C-H bonds. tandfonline.com While these methods are typically applied to the bromination of hydrocarbons rather than alcohols, they further underscore the utility of microwave technology in facilitating rapid and efficient bromination reactions.

Mechanistic Investigations of Reactions Involving 1 1 Bromoethyl 3 Fluorobenzene

Nucleophilic Substitution Pathways at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of 1-(1-bromoethyl)-3-fluorobenzene can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The prevalence of one pathway over the other is highly dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent. As a secondary benzylic halide, it lies at a mechanistic crossroads, capable of reacting via either pathway. Benzylic halides, in general, show high reactivity in SN1 reactions due to the stability of the resulting carbocation and are also reactive in SN2 reactions. youtube.comncert.nic.in

Unimolecular Nucleophilic Substitution (SN1) Mechanism

The SN1 mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. mdpi.comquora.com The rate of this reaction is primarily dependent on the stability of this carbocation. For this compound, the reaction begins with the heterolytic cleavage of the carbon-bromine bond, forming a 1-(3-fluorophenyl)ethyl carbocation and a bromide ion. This initial step is the slow, rate-determining step of the reaction. ncert.nic.in

The carbocation formed from this compound is a benzylic carbocation. This type of carbocation is significantly stabilized by resonance, where the positive charge is delocalized over the adjacent benzene (B151609) ring. stackexchange.comvaia.com The p-orbitals of the aromatic ring overlap with the empty p-orbital of the benzylic carbon, allowing the positive charge to be distributed across the ortho and para positions of the ring. This delocalization greatly reduces the energy of the intermediate, making its formation more favorable compared to a non-benzylic secondary carbocation. vaia.com As a result, even secondary benzylic halides can undergo SN1 reactions, which are typically favored by tertiary substrates. ncert.nic.in

Substituents on the benzene ring can profoundly affect the stability of the benzylic carbocation and, consequently, the rate of the SN1 reaction. The effect of a substituent is determined by the combination of its inductive and resonance effects. In the case of this compound, the fluorine atom is in the meta position.

From the meta position, the fluorine atom cannot exert a direct resonance effect on the benzylic carbon. masterorganicchemistry.com Its influence is therefore dominated by its strong inductive effect. Fluorine is a highly electronegative atom, causing it to be a potent electron-withdrawing group via the sigma bonds (a -I effect). ucsb.edulibretexts.org This inductive withdrawal of electron density from the aromatic ring destabilizes the adjacent positively charged benzylic carbocation. masterorganicchemistry.comucsb.edu A less stable carbocation intermediate leads to a higher activation energy for the rate-determining step, resulting in a slower SN1 reaction rate compared to unsubstituted 1-(1-bromoethyl)benzene.

The quantitative effect of substituents on reaction rates is often described by the Hammett equation, which relates the rate constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). utexas.edu For substituents in the meta position, the σmeta value primarily reflects the inductive effect.

Table 1: Hammett Substituent Constants (σ) for Selected Meta-Substituents

| Substituent (meta) | σmeta Value | Electronic Effect |

|---|---|---|

| -OCH₃ | +0.12 | Weakly Withdrawing (Inductive) |

| -CH₃ | -0.07 | Weakly Donating (Inductive) |

| -H | 0.00 | Reference |

| -F | +0.34 | Strongly Withdrawing (Inductive) |

| -Cl | +0.37 | Strongly Withdrawing (Inductive) |

| -NO₂ | +0.71 | Very Strongly Withdrawing (Inductive) |

Data sourced from established physical organic chemistry principles and databases. ic.ac.uk

As shown in Table 1, the positive σmeta value for fluorine (+0.34) confirms its electron-withdrawing nature from the meta position. This will lead to a significant decrease in the rate of solvolysis or any SN1 reaction for this compound when compared to the unsubstituted analog.

Bimolecular Nucleophilic Substitution (SN2) Mechanism

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The reaction proceeds through a five-coordinate transition state. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to both electronic and steric factors.

For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com The reactivity of substrates in SN2 reactions generally follows the order: methyl > primary > secondary >> tertiary, due to increasing steric hindrance around the reaction center. masterorganicchemistry.com As a secondary halide, this compound is sterically more hindered than a primary benzylic halide but can still undergo SN2 reactions, especially with strong, unhindered nucleophiles.

The electronic effects in the SN2 transition state are complex. The benzylic position is particularly reactive towards SN2 attack, often faster than simple primary alkyl halides. This enhanced reactivity is attributed to the stabilization of the transition state through overlap of the p-orbitals of the aromatic ring with the p-orbital-like lobes of the developing bonds to the nucleophile and the leaving group. youtube.com

The meta-fluoro substituent influences the SN2 rate primarily through its inductive effect. The electron-withdrawing fluorine atom can pull electron density away from the reaction center. This can stabilize the pentacoordinate transition state, which has a buildup of negative charge, thereby lowering the activation energy and potentially increasing the reaction rate. researchgate.net Therefore, unlike in the SN1 case where the -I effect is deactivating, for the SN2 mechanism, the electron-withdrawing nature of the meta-fluoro group can be rate-enhancing.

Table 2: Relative Reactivity Factors in SN2 Reactions

| Factor | Effect on this compound | Impact on SN2 Rate |

|---|---|---|

| Substrate Structure | Secondary Benzylic | Moderate (less reactive than primary, but benzylic activation) |

| Steric Hindrance | Phenyl group and ethyl group present | Hindered, but accessible to many nucleophiles |

| Electronic Effect | Resonance stabilization of transition state | Rate-enhancing |

| Substituent Effect (-F) | Inductive electron withdrawal (-I) | Rate-enhancing (stabilizes transition state) |

The transition state of an SN2 reaction involving this compound features a central carbon atom that is sp²-hybridized with a trigonal bipyramidal geometry. youtube.commasterorganicchemistry.com In this arrangement, the incoming nucleophile and the departing bromide ion occupy the two axial positions, approximately 180° apart. The 3-fluorophenyl group, the methyl group, and a hydrogen atom lie in the equatorial plane.

Computational studies on similar SN2 reactions provide insight into the dynamics of this transition state. mdpi.comresearchgate.netsciforum.net The process involves a synchronous, or near-synchronous, bond-forming (C-nucleophile) and bond-breaking (C-Br) process. The stability of this high-energy state is crucial to the reaction kinetics. The delocalization of electron density from the forming and breaking bonds into the π-system of the 3-fluorophenyl ring is a key stabilizing interaction that lowers the energy of the transition state. youtube.com Natural Bond Orbital (NBO) analysis in computational models can quantify this charge delocalization and the interactions between the orbitals of the nucleophile, the benzylic carbon, and the aromatic ring. bris.ac.uk

Computational Approaches to Elucidating SN1/SN2 Mechanisms

Computational chemistry offers powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to study experimentally. acs.org For benzylic halides such as this compound, computational methods, particularly Density Functional Theory (DFT), are employed to model the transition states and intermediates of both S(_N)1 and S(_N)2 reactions. elsevierpure.com These studies help in determining the relative energy barriers and the stability of carbocation intermediates, thereby predicting the favored mechanistic pathway. conicet.gov.ar

In the context of this compound, the fluorine substituent at the meta position exerts an electron-withdrawing inductive effect. This effect destabilizes the benzylic carbocation that would form in an S(_N)1 pathway. Computational studies on similar substituted benzylic systems have shown that electron-withdrawing groups increase the energy of the carbocation intermediate, thus disfavoring the S(_N)1 mechanism. conicet.gov.ar Conversely, the S(_N)2 transition state is also influenced by the substituent, and computational models can provide detailed geometries and energies for this pathway as well. acs.org

Recent computational research has also explored the influence of the electric double layer on the reduction mechanism of benzyl (B1604629) halides, revealing that the reaction can proceed via an outer-sphere electron transfer, leading to a benzyl radical intermediate. acs.org Furthermore, theoretical calculations have been used to investigate cation-π interactions in benzyl halides, which can affect their reactivity. elsevierpure.comresearchgate.net

Table 1: Factors Influencing S(_N)1/S(_N)2 Pathways in Benzylic Halides

| Factor | Influence on S(_N)1 Pathway | Influence on S(_N)2 Pathway | Relevance to this compound |

| Substituent Effects | Electron-donating groups stabilize the carbocation, favoring S(_N)1. Electron-withdrawing groups destabilize it. conicet.gov.ar | Steric hindrance from bulky substituents disfavors S(_N)2. libretexts.org | The meta-fluoro group is electron-withdrawing, disfavoring the S(_N)1 pathway. |

| Solvent Polarity | High polarity and ionizing ability stabilize the carbocation and leaving group, favoring S(_N)1. libretexts.orgmsu.edu | Polar aprotic solvents can accelerate S(_N)2 reactions. | The choice of solvent can be critical in directing the reaction toward one pathway over the other. msu.edu |

| Nucleophile | The rate is independent of the nucleophile's concentration or strength. | A strong, high-concentration nucleophile favors the S(_N)2 pathway. | The nature of the nucleophile is a key experimental variable. |

| Leaving Group | A good leaving group (e.g., I > Br > Cl) is essential for carbocation formation. merithub.com | A good leaving group also accelerates the S(_N)2 reaction. | Bromine is a good leaving group, making both pathways plausible under appropriate conditions. |

Kinetic Isotope Effect Studies in Benzylic Substitution Reactions

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by determining whether a C-H bond is broken in the rate-determining step. princeton.edu In benzylic substitution reactions, secondary α-deuterium KIEs are particularly informative for distinguishing between S(_N)1 and S(_N)2 mechanisms. acs.orgias.ac.in

For an S(_N)1 reaction, the rate-determining step is the formation of a carbocation, which involves a change in hybridization at the α-carbon from sp³ to sp². This change leads to a normal KIE (kH/kD > 1), typically in the range of 1.10-1.25. ias.ac.in In contrast, the S(_N)2 transition state is more crowded than the ground state, with the α-carbon having a partial bond to both the nucleophile and the leaving group. This results in a KIE that is either slightly inverse (kH/kD < 1) or close to unity. acs.org

Studies on the solvolysis of various benzyl derivatives have utilized solvent isotope effects (e.g., k(H₂O)/k(D₂O)) to probe the mechanism. cdnsciencepub.combeilstein-journals.org For this compound, measuring the secondary α-deuterium KIE would provide strong evidence for the operative mechanism under specific reaction conditions. A significant KIE greater than 1 would point towards an S(_N)1 pathway, while a value near 1 would suggest an S(_N)2 mechanism.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form 3-fluorostyrene. These reactions can proceed through either an E1 or E2 pathway, often in competition with substitution reactions. ucalgary.capearson.com

E1 Pathway Mechanisms

The E1 (Elimination, Unimolecular) mechanism is a two-step process that begins with the rate-determining formation of a carbocation intermediate, identical to the first step of the S(_N)1 reaction. masterorganicchemistry.comdalalinstitute.com This is followed by a fast deprotonation step where a weak base removes a β-hydrogen to form the alkene. masterorganicchemistry.commatanginicollege.ac.in

The E1 pathway is favored by:

The use of a weak base. matanginicollege.ac.in

A good leaving group.

A substrate that can form a stable carbocation.

High temperatures, which favor elimination over substitution. ksu.edu.sa

For this compound, the formation of a secondary benzylic carbocation is possible. However, as mentioned, the electron-withdrawing fluorine atom at the meta-position will destabilize this intermediate, making the E1 pathway less favorable compared to a non-fluorinated analogue. E1 reactions are also susceptible to carbocation rearrangements, although this is not a factor for this particular substrate. ksu.edu.samasterorganicchemistry.com

E2 Pathway Mechanisms: Acidity of Benzylic Beta-Hydrogens and Regioselectivity

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. dalalinstitute.commasterorganicchemistry.com This pathway requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. khanacademy.orglibretexts.org

The β-hydrogens in this compound are on the methyl group. These hydrogens are benzylic and therefore exhibit increased acidity due to the resonance stabilization of the incipient carbanion in the transition state. pearson.com The reaction is favored by strong, often sterically hindered, bases. chemistrysteps.com

Since there is only one type of β-hydrogen in this compound, regioselectivity is not a concern as only one alkene product, 3-fluorostyrene, can be formed. In cases where different β-hydrogens are present, the regioselectivity of E2 reactions is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene, often with a bulky base). chemistrysteps.comlibretexts.orglibretexts.orgkhanacademy.org The stereochemistry of the starting material dictates the stereochemistry of the product in E2 reactions. khanacademy.orglibretexts.org

Free Radical Mechanistic Pathways

Benzylic positions are particularly susceptible to free radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.orgkhanacademy.org

Initiation, Propagation, and Termination Steps in Benzylic Bromination

The benzylic bromination of a compound like this compound, typically using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or peroxide) or light, proceeds via a radical chain mechanism. numberanalytics.comchemistrysteps.comlibretexts.orgvaia.com This mechanism consists of three distinct stages: initiation, propagation, and termination. byjus.comlibretexts.orgyoutube.commasterorganicchemistry.com

Table 2: Steps in the Free Radical Bromination of this compound

| Stage | Description | Example Reaction Step |

| Initiation | The reaction begins with the homolytic cleavage of a weak bond to generate a small number of radicals. byjus.com This is often achieved with heat or UV light. youtube.com In the case of NBS, trace amounts of HBr react to form Br₂, which is then cleaved to form two bromine radicals (Br•). chemistrysteps.comlibretexts.org | Br₂ → 2 Br• |

| Propagation | This is a two-step cycle where a radical reacts to form a new molecule and another radical, which continues the chain. numberanalytics.comvaia.combyjus.com First, a bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. chemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical. | 1. C₆H₄(F)CH(Br)CH₃ + Br• → C₆H₄(F)Ċ(Br)CH₃ + HBr 2. C₆H₄(F)Ċ(Br)CH₃ + Br₂ → C₆H₄(F)CBr₂CH₃ + Br• |

| Termination | The chain reaction is terminated when two radicals combine, removing radicals from the reaction mixture. youtube.com This can happen in several ways, such as two bromine radicals combining, or a bromine radical combining with a benzylic radical. byjus.commasterorganicchemistry.com | Br• + Br• → Br₂ C₆H₄(F)Ċ(Br)CH₃ + Br• → C₆H₄(F)CBr₂CH₃ |

The selectivity of bromination for the benzylic position is high because the benzylic radical intermediate is significantly stabilized by resonance with the aromatic ring. vaia.compearson.com

Reactivity Profiles and Advanced Transformations of 1 1 Bromoethyl 3 Fluorobenzene

Chemoselective Oxidation Reactions

The selective oxidation of the benzylic bromide in 1-(1-bromoethyl)-3-fluorobenzene offers a direct route to valuable carbonyl compounds, demonstrating the compound's utility in constructing more complex molecular architectures.

Conversion of the Brominated Benzylic Moiety to Carbonyl Compounds

The transformation of the brominated benzylic position of this compound into a carbonyl group can be efficiently achieved through various oxidative methods. A common and effective approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of a base. This method, known as the Kornblum oxidation, provides a reliable pathway to synthesize 3-fluoroacetophenone.

The reaction proceeds by the initial displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. Subsequent elimination, facilitated by a base such as triethylamine (B128534), yields the desired ketone, dimethyl sulfide, and a triethylammonium (B8662869) salt. The presence of the fluorine atom on the aromatic ring influences the electronic properties of the substrate but does not interfere with the selective oxidation of the benzylic position.

Alternative oxidizing agents like N-oxides or other sulfoxides can also be employed. Furthermore, the Baeyer-Villiger oxidation offers another route, particularly for converting aldehydes to phenols, though its direct application to benzylic halides is less common. researchgate.net The chemoselectivity of these reactions is crucial, allowing for the targeted modification of the benzylic position without altering other functional groups on the aromatic ring.

Halogen Exchange and Functionalization

The bromine atom at the benzylic position of this compound is a versatile handle for introducing other functional groups, most notably through halogen exchange reactions.

Nucleophilic Fluorine Substitution at the Benzylic Position

The replacement of the benzylic bromine with fluorine is a key transformation, yielding 1-(1-fluoroethyl)-3-fluorobenzene. This halogen exchange (HALEX) reaction is typically performed using a nucleophilic fluorine source. nih.govrsc.org Reagents such as silver fluoride (B91410) (AgF), potassium fluoride (KF), and triethylamine tris(hydrogen fluoride) (Et3N·3HF) are commonly employed. nih.govrsc.orgrsc.orgresearchgate.net

The reaction generally proceeds via an SN2 mechanism, which is favorable for secondary benzylic halides. nih.govrsc.org The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity. For instance, the combination of AgF and Et3N·3HF in a solvent like acetonitrile (B52724) has been shown to be effective for the fluorination of benzylic bromides, often providing higher yields compared to using AgF alone. nih.govrsc.orgresearchgate.net The enhanced solubility of AgF in the presence of Et3N·3HF contributes to the improved reactivity. nih.govresearchgate.net

The table below summarizes typical conditions for the nucleophilic fluorination of a similar substrate, (1-bromoethyl)benzene, which provides insight into the conditions applicable to this compound. rsc.org

Table 1: Nucleophilic Fluorination of (1-Bromoethyl)benzene rsc.org

| Fluorinating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Et3N·3HF | K3PO4 | MeCN | 80 °C | 13% |

Carbon-Carbon Bond Forming Reactions Involving the Benzylic Center

The benzylic carbon of this compound is an electrophilic center that can participate in various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex organic molecules.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) with Benzylic Halides

Cross-coupling reactions are powerful tools for creating new carbon-carbon bonds. While typically applied to aryl and vinyl halides, these methods can also be adapted for benzylic halides like this compound.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. rsc.orggre.ac.uk For benzylic bromides, the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond. gre.ac.ukugr.esresearchgate.net The choice of ligand and base is critical to prevent side reactions like β-hydride elimination. The reaction of this compound with an arylboronic acid would yield a 1-aryl-1-(3-fluorophenyl)ethane derivative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.comnrochemistry.comorganic-chemistry.org Applying this to this compound would result in the formation of a substituted alkyne, specifically a 1-(3-fluorophenyl)-1-alk-1-ynyl-ethane. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as a solvent. nrochemistry.comorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to couple with an organic halide. organic-chemistry.orgacs.orgrsc.orgresearchgate.net Nickel-catalyzed Negishi reactions have been shown to be particularly effective for the cross-coupling of racemic secondary benzylic bromides, proceeding with high enantioselectivity in some cases. organic-chemistry.orgacs.org This method offers a stereoconvergent pathway to enantioenriched products. organic-chemistry.orgacs.orgresearchgate.net An iron-based catalyst has also been reported for the Negishi coupling of benzylic halides. rsc.orgresearchgate.net

The table below provides a general overview of the components for these cross-coupling reactions.

Table 2: Overview of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Co-catalyst/Ligand |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Palladium complex | - |

| Sonogashira | Terminal alkyne | Palladium complex | Copper(I) salt |

Carbene-Catalyzed Addition Reactions Facilitated by Benzylic Activating Groups

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a variety of chemical transformations. semanticscholar.orgmdpi.com In the context of benzylic halides, NHCs can facilitate addition reactions by activating the substrate. semanticscholar.org For instance, NHCs can catalyze the acylation of benzylic halides. semanticscholar.org

While direct carbene-catalyzed additions to this compound are not extensively documented, related transformations provide a basis for potential applications. For example, NHC-catalyzed reactions involving the generation of a Breslow intermediate from an aldehyde can be coupled with a benzylic halide electrophile. mdpi.com Additionally, NHC-catalyzed annulation reactions of 2-(bromomethyl)benzaldehydes with ketones have been developed, showcasing the utility of the bromomethyl group in facilitating these transformations. nih.gov These examples suggest the potential for developing novel carbene-catalyzed reactions involving this compound.

Alpha-Arylation Strategies for Carbonyl and Carboxyl Compounds

The α-arylation of carbonyl and carboxyl compounds is a powerful method for constructing C(sp³)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. chemistryviews.orglibretexts.org This transformation typically involves the coupling of an enolate or its equivalent with an aryl halide, often catalyzed by a transition metal such as palladium. libretexts.orgacs.org

While specific documented examples of this compound serving as the electrophile in α-arylation reactions are not prevalent in readily accessible literature, its chemical structure suggests it would be a highly suitable substrate for such transformations. The compound features a benzylic bromide, and the carbon-bromine bond at the benzylic position is known to be labile and susceptible to both nucleophilic substitution and oxidative addition to transition metal catalysts. libretexts.org

The general mechanism for palladium-catalyzed α-arylation involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with a carbonyl enolate and subsequent reductive elimination to furnish the α-aryl carbonyl product and regenerate the catalyst. acs.org Given that this compound is a secondary benzylic halide, it would be expected to readily undergo oxidative addition to a palladium(0) catalyst.

The α-arylation could theoretically be applied to a wide range of carbonyl and carboxyl derivatives, including ketones, esters, and amides, using standard palladium catalysis conditions. The choice of base, ligand, and solvent would be crucial for achieving high yields and selectivity. acs.org

Table 1: Representative Palladium-Catalyzed α-Arylation of Ketones with Aryl Halides This table illustrates the general scope of the reaction, as specific examples with this compound are not widely reported.

| Aryl Halide | Ketone | Catalyst System | Base | Yield (%) |

| 4-Bromotoluene | 2-Methyl-3-pentanone | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | 95 |

| 1-Bromo-4-methoxybenzene | Propiophenone | Pd(OAc)₂ / Tol-BINAP | NaOt-Bu | 88 |

| 1-Chloro-3-nitrobenzene | Acetophenone | Pd(OAc)₂ / DavePhos | NaOt-Bu | 92 |

| 2-Bromopyridine | Cyclohexanone | Pd₂(dba)₃ / XPhos | LHMDS | 85 |

Similarly, the direct α-arylation of carboxylic acid derivatives, such as esters, is a well-established process. orgsyn.org These reactions often employ specialized ligands that facilitate the coupling of ester enolates with aryl bromides. The 3-fluoro substituent on the benzene (B151609) ring of this compound would likely influence the electronic properties of the molecule, potentially affecting reaction rates, but is not expected to inhibit the fundamental reactivity of the benzylic bromide.

Other Synthetic Applications and Derivatizations of this compound

Beyond its potential in α-arylation, the reactivity of this compound lends itself to a variety of other synthetic transformations, making it a versatile building block. The primary site of reactivity is the benzylic carbon-bromine bond.

Nucleophilic Substitution: As a secondary benzylic halide, this compound is an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2). khanacademy.org The benzylic position can stabilize a developing positive charge in an Sₙ1 pathway, while also being accessible to nucleophilic attack in an Sₙ2 mechanism. A wide array of nucleophiles can be used to displace the bromide, leading to a diverse set of derivatives. For instance, reaction with alkoxides would yield ethers, while amines would produce substituted anilines. In medicinal chemistry, this is a common strategy for introducing the 3-fluorophenethyl moiety into a target molecule. acs.orgacs.org

Oxidation: The benzylic position can be oxidized to a carbonyl group. While a study on the positional isomer 1-(1-bromoethyl)-4-fluorobenzene (B2703301) found it to be inert under certain oxidative conditions with sodium nitrate (B79036) and acetic acid, other stronger oxidizing agents could potentially convert the bromoethyl group into a 3-fluoroacetophenone derivative. researchgate.net This transformation provides a route to ketones, which are themselves valuable synthetic intermediates.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form 1-fluoro-3-vinylbenzene. This provides an entry point to polymer chemistry or further functionalization via reactions at the double bond.

Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species, (1-(3-fluorophenyl)ethyl)magnesium bromide, would be a potent nucleophile capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

These potential derivatizations highlight the synthetic utility of this compound as an intermediate for accessing a range of more complex molecules.

Table 2: Potential Derivatizations of this compound This table outlines plausible transformations based on the known reactivity of benzylic halides.

| Reagent(s) | Reaction Type | Potential Product |

| Sodium Methoxide (NaOMe) | Nucleophilic Substitution | 1-Fluoro-3-(1-methoxyethyl)benzene |

| Ammonia (NH₃) | Nucleophilic Substitution | 1-(3-Fluorophenyl)ethanamine |

| Potassium tert-butoxide (t-BuOK) | Elimination | 1-Fluoro-3-vinylbenzene |

| Magnesium (Mg) | Grignard Formation | (1-(3-Fluorophenyl)ethyl)magnesium bromide |

| Potassium Permanganate (KMnO₄) | Oxidation | 3-Fluoroacetophenone |

Computational Chemistry and Theoretical Studies on Benzylic Halide Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for studying the reaction mechanisms of benzylic halides. researchgate.netchemrxiv.org It offers a good balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces.

DFT calculations are instrumental in locating and characterizing transition state (TS) structures for reactions involving benzylic halides. For a nucleophilic substitution reaction of 1-(1-bromoethyl)-3-fluorobenzene, DFT can model the transition states for both SN1 and SN2 pathways. The geometry of the SN2 transition state would feature an elongated C-Br bond and the incoming nucleophile approaching the benzylic carbon. acs.orgacs.org For an SN1 pathway, the calculations would focus on the heterolytic cleavage of the C-Br bond to form a benzylic carbocation.

The activation energy (ΔE‡) for these pathways can be calculated as the energy difference between the reactants and the transition state. These calculated energies are crucial for predicting the preferred reaction mechanism. For instance, in the solvolysis of benzylic chlorides, DFT calculations have been used to determine the energy barriers, which helps in understanding whether the reaction proceeds via a concerted (SN2) or a stepwise (SN1) mechanism. rsc.org Non-covalent interaction analysis within the DFT framework can further reveal stabilizing interactions, such as π-π stacking and CH-π interactions, in the transition states. nih.gov

| Reaction Pathway | Solvent | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| SN1 | Gas Phase | 25.0 |

| SN2 | Gas Phase | 22.5 |

| SN1 | Water (PCM) | 18.0 |

| SN2 | Water (PCM) | 21.0 |

The electronic effects of the fluorine substituent at the meta position of this compound significantly influence its reactivity. The Hammett equation is a valuable tool for quantifying these effects. scribd.com Computational studies can generate data for Hammett plots by calculating reaction rates or equilibrium constants for a series of substituted benzylic halides. nih.govnih.gov

The fluorine atom at the meta position is primarily an electron-withdrawing group due to its inductive effect. This would destabilize the formation of a benzylic carbocation in an SN1 reaction, leading to a slower reaction rate compared to the unsubstituted analogue. For an SN2 reaction, the electron-withdrawing nature of fluorine can have a more complex effect, potentially slightly accelerating the reaction by making the benzylic carbon more electrophilic. DFT calculations on para-substituted benzyl (B1604629) chlorides have shown a linear relationship between the calculated energies of cleavage and the Hammett substituent constants. acs.org A negative slope (ρ < 0) in a Hammett plot indicates the buildup of positive charge in the transition state, characteristic of an SN1 reaction, while a positive slope (ρ > 0) suggests the development of negative charge. scribd.com Some reactions exhibit non-linear Hammett plots, which can indicate a change in mechanism or a complex interplay of electronic effects. nih.govchemsoc.org.cn

| Substituent (meta) | Hammett Constant (σm) | Predicted Relative Rate (k/kH) |

|---|---|---|

| -OCH3 | +0.12 | <1 |

| -CH3 | -0.07 | >1 |

| -H | 0.00 | 1 |

| -F | +0.34 | <1 |

| -NO2 | +0.71 | <<1 |

The solvent plays a crucial role in the reactions of benzylic halides, and computational models can simulate these effects. rsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium and can account for bulk solvent effects on the energetics of reactants, transition states, and products. nih.govnih.gov For this compound, PCM calculations would predict that polar protic solvents stabilize the ionic species in an SN1 reaction (the carbocation and the bromide anion) more than the reactants, thus lowering the activation energy for the SN1 pathway. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. rsc.org Studies have shown that the number and arrangement of explicit solvent molecules can significantly influence the reaction mechanism, potentially shifting it along the SN1-SN2 continuum. rsc.org For instance, the explicit inclusion of water molecules can highlight their role in stabilizing the leaving group and assisting in the nucleophilic attack. rsc.org

Quantum Chemical Characterization of Intermediates (e.g., Benzylic Carbocations, Radicals)

Quantum chemical calculations are essential for characterizing the structure and stability of reactive intermediates that may form during reactions of this compound.

The 1-(3-fluorophenyl)ethyl carbocation, the intermediate in a potential SN1 reaction, can be studied using methods like DFT and Møller-Plesset perturbation theory (MP2). nih.gov These calculations provide information on the geometry, charge distribution, and stability of the carbocation. The fluorine substituent at the meta position is expected to have a destabilizing inductive effect on the carbocation. Computational studies on substituted benzylic carbocations have shown that electron-withdrawing groups decrease their stability. nih.gov

In addition to carbocations, benzylic radicals can be formed under certain reaction conditions, for example, in single-electron transfer (SET) processes. researchgate.netchemrxiv.org DFT calculations can predict the geometry and electronic structure of the 1-(3-fluorophenyl)ethyl radical. The spin density distribution, which indicates the location of the unpaired electron, can be calculated to understand the radical's reactivity.

| Substituent on Phenyl Ring | Position | Relative Stability (kcal/mol) |

|---|---|---|

| -OCH3 | para | -10.2 |

| -CH3 | para | -5.1 |

| -H | - | 0.0 |

| -F | meta | +3.5 |

| -CN | para | +8.7 |

Advanced Computational Methodologies for Predicting Stereoselectivity

Since this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest. Advanced computational methodologies can be employed to predict the stereoselectivity of nucleophilic substitution reactions.

For an SN2 reaction, which proceeds with inversion of configuration, computational modeling of the transition state can confirm the backside attack of the nucleophile. For an SN1 reaction, which typically leads to racemization, computational studies can investigate the planarity of the carbocation intermediate and the accessibility of both faces to the incoming nucleophile.

In cases where stereoselectivity is influenced by catalysts or complex reaction environments, more sophisticated computational models are required. bohrium.com For example, in nickel-catalyzed cross-coupling reactions of benzylic esters, computational studies have been used to elucidate the mechanism and rationalize the observed stereochemical outcome. acs.org These studies often involve modeling the entire catalytic cycle, including oxidative addition and reductive elimination steps, to understand how the catalyst controls the stereochemistry. acs.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Highly Selective Benzylic Functionalization

The selective functionalization of the benzylic position in molecules like 1-(1-bromoethyl)-3-fluorobenzene is a cornerstone of modern organic synthesis. Current research is intensely focused on developing new catalytic systems that offer superior control over reactivity and selectivity.

One promising area is the use of photocatalysis . Light-driven reactions can generate benzyl (B1604629) radicals under mild conditions, which are key intermediates in many transformations. chemistryviews.org For instance, researchers have developed methods for the photocatalytic coupling of benzyl halides with electron-deficient alkenes. chemistryviews.org This is achieved through the in-situ activation of the benzyl halide with a nucleophilic catalyst like lutidine, which "levels" the reduction potentials of different benzyl halides, allowing a single set of photocatalytic conditions to be effective for a broad range of substrates. chemistryviews.org This approach has been successfully applied to the coupling of benzyl chlorides, bromides, and tosylates with electron-deficient alkenes, yielding products in high yields. chemistryviews.org

Another significant advancement lies in the development of iron-catalyzed cross-electrophile couplings . These reactions can couple benzyl halides with other electrophiles, such as disulfides, without the need for a terminal reductant or photoredox conditions. chemrxiv.org This method is noteworthy for its tolerance of sulfur-containing compounds, which often poison other catalysts, and its avoidance of basic conditions that can lead to undesired elimination byproducts. chemrxiv.org The reaction has been successfully applied to the synthesis of various thioethers, including on a gram scale. chemrxiv.org

Furthermore, research into heterogenized homogeneous catalysts is gaining traction. dtu.dk By immobilizing highly active and selective homogeneous catalysts onto solid supports like porous organic polymers (POPs), it is possible to combine the advantages of both catalytic systems: the high efficiency of homogeneous catalysts and the ease of separation and recyclability of heterogeneous catalysts. dtu.dk For example, a nickel-BINAP-POP catalytic system has been shown to be effective in the asymmetric α-arylation of ketones, demonstrating good activity, enantioselectivity, and recyclability. dtu.dk

The selective fluorination of benzylic C(sp³)–H bonds is another area of active research, with significant implications for the pharmaceutical and agrochemical industries. nih.gov Various methods are being explored, operating through different mechanistic pathways and utilizing a range of fluorine sources. nih.gov

Exploration of Bio-Catalytic Approaches for Benzylic Halide Transformations

The use of enzymes as catalysts, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Oxidoreductases, for example, can perform a wide array of transformations, including the selective oxidation of C-H bonds, often with selectivities that are difficult to achieve with conventional catalysts. nih.gov

A particularly exciting development is the emergence of photobiocatalysis , which combines the advantages of photocatalysis and biocatalysis. rsc.org In this approach, visible light is used to excite an enzyme or a cofactor, initiating a chemical transformation. For example, ene-reductases have been repurposed to catalyze asymmetric C-C bond formations under visible light irradiation. rsc.org Mechanistic studies suggest that an electron donor-acceptor (EDA) complex can form between a radical precursor and NADPH within the enzyme's active site, leading to the generation of radicals upon light exposure. rsc.org

Researchers have also demonstrated the direct excitation of ene-reductases for radical hydroarylation. rsc.org In this process, the excited flavin cofactor of the enzyme oxidizes the substrate to generate a radical cation, which then undergoes further reaction to form a prochiral benzylic radical intermediate. rsc.org This intermediate is then converted to the final product with high enantioselectivity. rsc.org

These bio-catalytic and photobiocatalytic approaches hold immense promise for the transformation of benzylic halides like this compound, offering routes to chiral molecules with high purity and under mild, environmentally friendly conditions.

Integration of Machine Learning and AI in Predicting Benzylic Reactivity and Designing New Syntheses

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from predicting reaction outcomes to designing novel synthetic pathways. mdpi.comresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions that can significantly accelerate the discovery and optimization of new synthetic methods. mdpi.com

Predicting Chemical Reactivity: Machine learning models are being developed to predict the chemical reactivity of organic molecules with increasing accuracy. rsc.orgresearchgate.net These models can take into account both the electronic and structural properties of reactants to predict their stability and how they will react in a given chemical environment. rsc.org For example, a regression model has been developed that can successfully predict the general chemical stability of molecules, which can be applied to various reaction types. rsc.org This approach has been shown to significantly improve upon traditional methods for predicting reactivity, especially when both electronic and structural information are used for training. rsc.org

The application of these AI and ML tools to the chemistry of this compound could lead to the discovery of novel, high-yielding, and selective transformations, as well as more efficient and sustainable synthetic routes.

Sustainable and Circular Economy Approaches for the Synthesis and Derivatization of Benzylic Bromides

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. digitellinc.com For the synthesis and derivatization of benzylic bromides, this translates to a focus on reducing waste, using less hazardous materials, and recycling resources.

Sustainable Synthesis: A key area of research is the development of greener methods for benzylic bromination. Traditional methods often use hazardous reagents like molecular bromine and chlorinated solvents. digitellinc.com Newer approaches focus on the in situ generation of bromine from safer precursors, such as the reaction of an oxidant like hydrogen peroxide with a bromide salt. rsc.org Continuous flow photochemistry is another promising technology, which can improve reaction efficiency, reduce waste, and enhance safety. rsc.orgrsc.org By using continuous flow reactors, it is possible to achieve high throughput and reduce the process mass intensity (PMI), a measure of the total mass of materials used to produce a given mass of product. rsc.orgrsc.org

Circular Economy Approaches: The concept of a circular economy in the chemical industry involves the recycling and reuse of materials to minimize waste and environmental impact. nih.gov In the context of benzylic bromides, this could involve the recycling of bromine from waste streams. For example, processes can be designed to capture and regenerate bromide ions from reaction byproducts, which can then be reused in subsequent bromination reactions. nih.gov

Furthermore, the development of effective recycling methods for products derived from benzylic bromides is crucial. For instance, in the electronics industry, where brominated flame retardants are used, establishing robust collection and recycling systems for waste electrical and electronic equipment (WEEE) is essential to recover valuable materials and prevent the release of hazardous substances into the environment. bsef.com This requires the development of advanced sorting and separation technologies to isolate plastics containing brominated compounds, allowing for their safe treatment and the recovery of other recyclable materials. bsef.com

By embracing these sustainable and circular economy principles, the chemical industry can continue to benefit from the versatility of benzylic bromides like this compound while minimizing its environmental footprint.

Q & A

Q. What are the primary synthetic routes for preparing 1-(1-Bromoethyl)-3-fluorobenzene?

- Methodological Answer : The compound can be synthesized via two main pathways:

- Nucleophilic Substitution : Reacting 1-(1-Hydroxyethyl)-3-fluorobenzene with hydrobromic acid (HBr) under reflux conditions. The bromine atom replaces the hydroxyl group through an SN2 mechanism .

- Electrophilic Aromatic Substitution : Introducing the bromoethyl group to 3-fluorobenzene using bromoethyl halides (e.g., 1-bromoethane) in the presence of a Lewis acid catalyst like AlCl₃. The fluorine atom directs substitution to the para position .

Key Considerations : - Purity of intermediates impacts yield.

- Reaction temperature (e.g., 80–100°C for HBr substitution) must be controlled to minimize side reactions.

Q. What types of chemical reactions is this compound commonly involved in?

- Methodological Answer : The bromoethyl group is highly reactive, enabling:

- Substitution Reactions :

- Nucleophilic Substitution : Replace bromine with nucleophiles (e.g., amines, thiols) using polar aprotic solvents (DMSO, acetone) and bases (K₂CO₃, NaH). Example: Reaction with sodium iodide in acetone yields 1-(1-Iodoethyl)-3-fluorobenzene .

- Oxidation/Reduction :

- Oxidation : Using KMnO₄ or CrO₃ converts the ethyl group to a ketone (1-Acetyl-3-fluorobenzene).

- Reduction : LiAlH₄ reduces the bromoethyl group to ethyl, forming 1-Ethyl-3-fluorobenzene .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution of the bromoethyl group?

- Methodological Answer : Optimization involves:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Acetone balances reactivity and selectivity .

- Catalyst/Base : Use NaI as a catalyst for iodide substitution; K₂CO₃ neutralizes HBr byproducts .

- Temperature : 50–60°C for moderate reactivity; higher temperatures risk decomposition.

Example Protocol : - Mix this compound (1 equiv) with NaN₃ (1.2 equiv) in DMF at 60°C for 12 hours to yield 1-(1-Azidoethyl)-3-fluorobenzene (85% yield) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques and diagnostic signals:

Q. Interpretation Tips :

- The fluorine atom causes splitting in NMR signals.

- Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms its presence in MS .

Q. How do fluorine and bromine substituents influence reactivity compared to analogs like 1-(1-Bromoethyl)-4-chlorobenzene?

- Methodological Answer :

- Electronic Effects :

- Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, slowing electrophilic substitution but enhancing para-directing behavior. Chlorine is less deactivating, allowing faster reactions .

- Bromine’s polarizability increases susceptibility to nucleophilic attack compared to chloro analogs.

- Case Study :

- Suzuki Coupling : this compound reacts slower with aryl boronic acids than its chloro analog due to fluorine’s deactivation. Yields drop by ~15% under identical conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Table: Comparative Reactivity

| Compound | Relative Rate (SN2) | Directing Effect |

|---|---|---|

| This compound | 1.0 | Para |

| 1-(1-Bromoethyl)-4-chlorobenzene | 1.3 | Para |

| 1-Bromoethylbenzene | 2.5 | Ortho/Para |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.